molecular formula C15H15NO3 B6138927 ethyl (2-phenoxyphenyl)carbamate

ethyl (2-phenoxyphenyl)carbamate

Cat. No. B6138927
M. Wt: 257.28 g/mol
InChI Key: GHFDEGIJINKRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-phenoxyphenyl)carbamate, also known as EPPC, is a carbamate insecticide that has been widely used in agriculture and public health programs. It was first synthesized in the 1950s as a replacement for DDT, which was banned due to its harmful effects on the environment and human health. EPPC has been found to be effective against a wide range of insect pests and has a relatively low toxicity to mammals, making it a popular choice for pest control.

Mechanism of Action

Ethyl (2-phenoxyphenyl)carbamate acts as an insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes paralysis and death of the insect.
Biochemical and Physiological Effects
ethyl (2-phenoxyphenyl)carbamate has been found to have a low toxicity to mammals, including humans. However, it can cause irritation to the eyes, skin, and respiratory tract if ingested or inhaled. Ingestion of large amounts of ethyl (2-phenoxyphenyl)carbamate can lead to nausea, vomiting, diarrhea, and abdominal pain.

Advantages and Limitations for Lab Experiments

Ethyl (2-phenoxyphenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity to mammals, and is effective against a wide range of insect pests. However, ethyl (2-phenoxyphenyl)carbamate has some limitations, including its potential to cause irritation to the eyes, skin, and respiratory tract, and its potential to accumulate in the environment and cause harm to non-target organisms.

Future Directions

There are several areas of future research that could be explored regarding ethyl (2-phenoxyphenyl)carbamate. One area is the development of more effective and environmentally friendly insecticides that can replace ethyl (2-phenoxyphenyl)carbamate and other carbamate insecticides. Another area is the study of the potential health effects of ethyl (2-phenoxyphenyl)carbamate exposure on humans and other mammals. Additionally, research could be conducted on the potential use of ethyl (2-phenoxyphenyl)carbamate in the control of other pests, such as ticks and bed bugs. Finally, studies could be conducted to determine the potential for ethyl (2-phenoxyphenyl)carbamate to accumulate in the environment and cause harm to non-target organisms.

Synthesis Methods

Ethyl (2-phenoxyphenyl)carbamate can be synthesized through a variety of methods, including reaction of phenoxybenzene with ethyl chloroformate and ammonium hydroxide, or reaction of phenoxybenzene with ethyl isocyanate in the presence of a catalyst. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.

Scientific Research Applications

Ethyl (2-phenoxyphenyl)carbamate has been extensively studied for its insecticidal properties and its potential use in pest management programs. It has been found to be effective against a wide range of insect pests, including mosquitoes, flies, and cockroaches. ethyl (2-phenoxyphenyl)carbamate has also been used in the control of agricultural pests such as aphids, thrips, and mites.

properties

IUPAC Name

ethyl N-(2-phenoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)16-13-10-6-7-11-14(13)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFDEGIJINKRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-phenoxyphenyl)carbamate

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